1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium
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Overview
Description
1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of 1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium involves multiple steps, typically starting with the preparation of the benzimidazole coreThe reaction conditions usually involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired substitution patterns .
Industrial production methods for such complex compounds are generally optimized for yield and purity. These methods may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and pyridinium derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, converting the nitro group to an amino group.
Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Mechanism of Action
The mechanism of action of 1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridin-1-ium moiety can interact with nucleic acids and proteins, affecting their function and leading to the observed biological activities .
Comparison with Similar Compounds
1-(1-methyl-4-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Known for its antifungal and antiviral properties.
5,6-Dimethylbenzimidazole: Used as a precursor in the synthesis of vitamin B12.
2-Phenylbenzimidazole: Exhibits strong antimicrobial activity.
The uniqueness of this compound lies in its complex structure, which imparts a combination of biological activities and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C31H23N4O2+ |
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Molecular Weight |
483.5 g/mol |
IUPAC Name |
1-methyl-4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazole |
InChI |
InChI=1S/C31H23N4O2/c1-33-26-18-11-19-27(35(36)37)30(26)32-31(33)34-28(23-14-7-3-8-15-23)20-25(22-12-5-2-6-13-22)21-29(34)24-16-9-4-10-17-24/h2-21H,1H3/q+1 |
InChI Key |
SVCIDXLBDONIET-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=CC=C2)[N+](=O)[O-])N=C1[N+]3=C(C=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CN1C2=C(C(=CC=C2)[N+](=O)[O-])N=C1[N+]3=C(C=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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